

Application Notes: Synthesis of Ethers using 2-(4-Chlorobutoxy)tetrahydropyran

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Compound of Interest

Compound Name: 2-(4-Chlorobutoxy)tetrahydropyran

Cat. No.: B129055

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Chlorobutoxy)tetrahydropyran is a versatile bifunctional reagent valuable in pharmaceutical and chemical synthesis.^{[1][2]} Its structure incorporates two key functionalities: a tetrahydropyranyl (THP) ether and a primary alkyl chloride. The THP group serves as a robust, acid-labile protecting group for alcohols, while the chlorobutyl chain provides a reactive site for nucleophilic substitution reactions.^[1] This dual nature allows for the strategic introduction of a protected four-carbon hydroxyalkyl chain onto various substrates, making it an excellent building block for creating complex molecules with diverse functionalities.^[1]

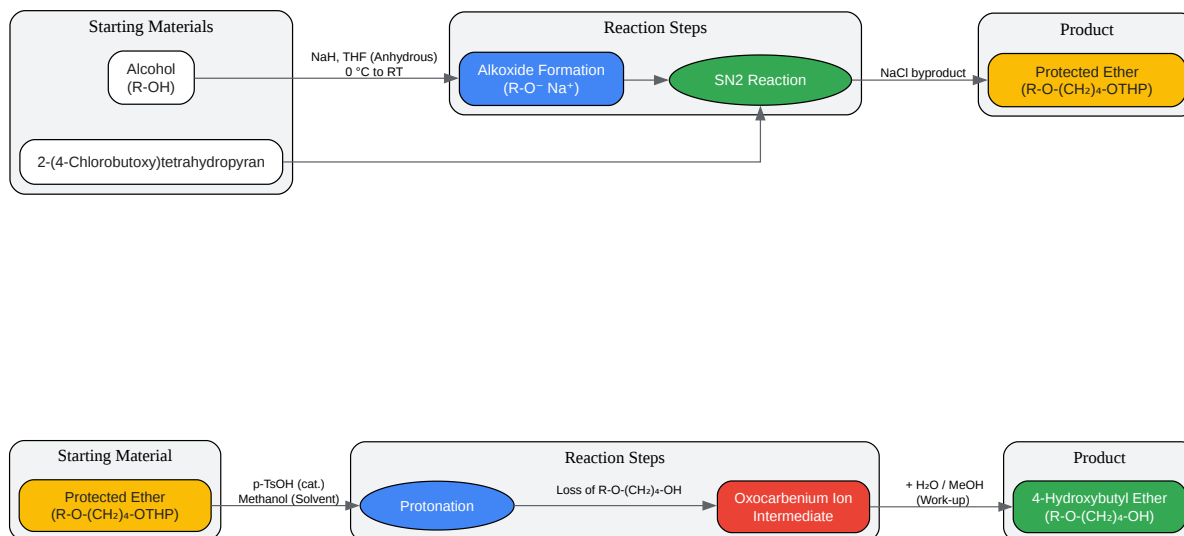
This document provides detailed protocols for the primary application of this reagent: the synthesis of ethers via the Williamson ether synthesis, followed by the optional deprotection of the THP group to yield a terminal alcohol.

Application 1: Synthesis of 4-(Tetrahydropyran-2-yloxy)butyl Ethers

The most direct application of **2-(4-Chlorobutoxy)tetrahydropyran** is in the Williamson ether synthesis to couple the 4-(tetrahydropyran-2-yloxy)butyl moiety with an alcohol or phenol. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where an alkoxide, generated from the substrate alcohol, displaces the chloride ion.^{[3][4][5]} This method

is most effective with primary and secondary alcohols, as tertiary alcohols may lead to competing elimination reactions.[5][6]

Logical Workflow for Williamson Ether Synthesis



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